6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol
Overview
Description
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropylmethyl group at the 6-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol typically involves the cyclopropylmethylation of a pyrimidine precursor. One common method is the reaction of 2-methylpyrimidin-4-ol with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The methyl and cyclopropylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-one.
Reduction: Formation of 6-(Cyclopropylmethyl)-2-methyl-1,2,3,4-tetrahydropyrimidin-4-ol.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the cyclopropylmethyl group, making it less hydrophobic and potentially less bioactive.
6-(Cyclopropylmethyl)pyrimidin-4-ol: Lacks the methyl group at the 2-position, which may affect its reactivity and binding affinity to molecular targets.
6-(Cyclopropylmethyl)-2-ethylpyrimidin-4-ol: Contains an ethyl group instead of a methyl group, which may alter its steric and electronic properties.
Uniqueness
6-(Cyclopropylmethyl)-2-methylpyrimidin-4-ol is unique due to the presence of both the cyclopropylmethyl and methyl groups, which can influence its chemical reactivity, biological activity, and overall physicochemical properties. This combination of substituents may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-10-8(4-7-2-3-7)5-9(12)11-6/h5,7H,2-4H2,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWLNHTWCONBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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